1,3-二氢-1-甲氧基异苯并呋喃

描述

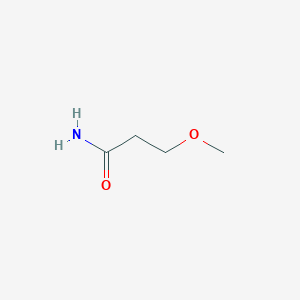

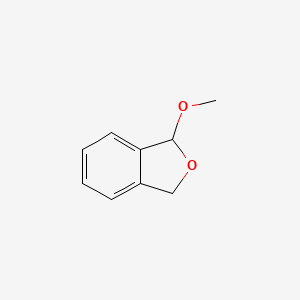

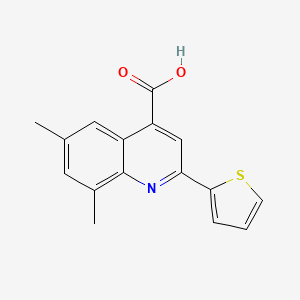

“1,3-Dihydro-1-methoxyisobenzofuran” is an organic compound that belongs to the class of isobenzofurans . It has a molecular formula of C9H10O2 and a molecular weight of 150.17 g/mol .

Synthesis Analysis

The synthesis, isolation, and characterization of isobenzofuran, which is of general interest in synthetic and physical organic chemistry due to its high reactivity, have been described in various publications . A number of synthetic pathways have been published, but they often suffer from disadvantages such as low yields and difficult purification . An alternative way to synthesize “1,3-Dihydro-1-methoxyisobenzofuran” is the 1,4-elimination of 1,3-dihydro-1,3-dimethoxyisobenzofuran .

Molecular Structure Analysis

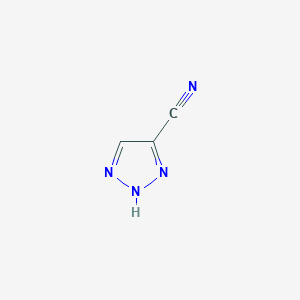

The molecular structure of “1,3-Dihydro-1-methoxyisobenzofuran” can be represented by the canonical SMILES string "COC1C2=CC=CC=C2CO1" . It has a topological polar surface area of 18.5 Ų and contains 11 heavy atoms .

Chemical Reactions Analysis

Isobenzofurans, including “1,3-Dihydro-1-methoxyisobenzofuran”, are known to be highly reactive dienes for Diels–Alder reactions . They have been extensively used as 4 electron (diene) components in Diels–Alder reactions, and moreover in other cycloaddition reactions such as [4 + 3], [4 + 4], [8 + 8] and [4 + 6] additions .

Physical And Chemical Properties Analysis

“1,3-Dihydro-1-methoxyisobenzofuran” is a liquid at 20°C . It has a molecular weight of 150.17 g/mol, an XLogP3-AA of 1.1, and a complexity of 136 . It has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond .

科学研究应用

Chemical Building Blocks

“1,3-Dihydro-1-methoxyisobenzofuran” is used as a building block in chemistry . It is particularly used in the synthesis of heterocyclic compounds . Heterocyclic compounds are widely used in various fields of chemistry due to their diverse range of properties.

Preparation of Isobenzofuran

“1,3-Dihydro-1-methoxyisobenzofuran” is used in the preparation of isobenzofuran . Isobenzofuran is of general interest in synthetic and physical organic chemistry because it is one of the most reactive dienes known .

Diels–Alder Reactions

Isobenzofurans, which can be prepared from “1,3-Dihydro-1-methoxyisobenzofuran”, have been described as the most reactive dienes for Diels–Alder reactions . Their high reactivity is mainly due to the resonance energy gained by the formation of a benzene ring in the cycloaddition product .

Other Cycloaddition Reactions

In addition to Diels–Alder reactions, isobenzofurans are also used in other cycloaddition reactions such as [4 + 3], [4 + 4], [8 + 8] and [4 + 6] additions . These reactions are fundamental in the synthesis of complex organic molecules.

Trapping Reagent for Singlet Oxygen

1,3-Diphenylisobenzofuran, a derivative of isobenzofuran, is the preferred trapping reagent for singlet oxygen . It is used to quantify the generation of singlet oxygen in photodynamic therapy .

Preparation of Annulated Polycyclic Aromatic Hydrocarbons

Isobenzofurans are used in the preparation of annulated polycyclic aromatic hydrocarbons by cycloaddition to arynes . These compounds have important applications in materials science and medicinal chemistry.

安全和危害

属性

IUPAC Name |

1-methoxy-1,3-dihydro-2-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-10-9-8-5-3-2-4-7(8)6-11-9/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFOTZJVYJNYJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C2=CC=CC=C2CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462556 | |

| Record name | 1,3-Dihydro-1-methoxyisobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dihydro-1-methoxyisobenzofuran | |

CAS RN |

67536-29-2 | |

| Record name | 1,3-Dihydro-1-methoxyisobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of finding new approaches to synthesize isobenzofuran?

A1: Isobenzofurans are important structural motifs found in various natural products and bioactive molecules. They exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. Therefore, developing efficient and versatile synthetic routes to access isobenzofurans is crucial for exploring their potential applications. []

Q2: How does 1,3-dihydro-1-methoxyisobenzofuran serve as a precursor to isobenzofuran?

A2: While the abstract doesn't provide specific reaction details, it suggests that 1,3-dihydro-1-methoxyisobenzofuran can be used as a starting point for synthesizing isobenzofurans. This likely involves chemical transformations that modify or eliminate the dihydro and methoxy substituents to generate the desired isobenzofuran structure. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4'-[9H-fluorene-9,9-diylbis(benzene-4,1-diylimino)]bis(4-oxobutanoic acid)](/img/structure/B1366305.png)

![1-Hydroxy-2-imino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1366313.png)